(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468210
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13468210

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1
Standard InChI Key MMWQYVUUWKXYLN-IRXDYDNUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N

Introduction

Structural and Stereochemical Features

The molecular formula of (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol. Its IUPAC name, (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one, underscores the presence of two chiral centers: one at the amino-butanone backbone (S-configuration) and another at the pyrrolidine-attached benzyl-methyl-amino group (S-configuration). The stereochemistry is critical, as enantiomeric forms often exhibit divergent biological activities.

The compound’s structure integrates:

  • A pyrrolidine ring substituted at the 2-position with a [(benzyl-methyl-amino)-methyl] group.

  • A 3-methylbutan-1-one moiety linked to the pyrrolidine nitrogen.

  • A benzyl-methyl-amino side chain contributing to lipophilicity and potential receptor interactions.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions optimized for stereochemical control:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions generates the pyrrolidine core.

  • Side Chain Introduction: The benzyl-methyl-amino group is introduced via nucleophilic substitution or reductive amination, using benzylmethylamine and formaldehyde.

  • Ketone Backbone Assembly: A Mannich reaction or Strecker synthesis couples the pyrrolidine derivative with 3-methylbutan-1-one precursors.

Key parameters influencing yield and purity include:

  • Temperature: 60–80°C for amination steps.

  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

  • Catalysts: Palladium-based catalysts facilitate cross-coupling reactions.

Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the stereochemistry and functional groups. For example, the pyrrolidine protons resonate at δ 2.5–3.5 ppm, while the benzyl aromatic protons appear at δ 7.2–7.4 ppm.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 303.4 [M+H]⁺.

  • Chiral HPLC: Enantiomeric excess ≥98% is achieved using cellulose-based columns.

Physicochemical Properties

PropertyValueSignificance
Molecular Weight303.4 g/molImpacts pharmacokinetics and solubility
LogP (Octanol-Water)2.8 (predicted)Moderate lipophilicity for CNS penetration
Aqueous Solubility0.5 mg/mL (pH 7.4)Limited solubility, necessitating prodrug strategies
Melting Point120–122°CIndicates crystalline stability

Data derived from PubChem and VulcanChem highlight challenges in formulation due to poor solubility, a common issue among pyrrolidine derivatives.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Disorders

The compound’s lipophilicity and stereochemistry make it a candidate for neuroprotective agents or antidepressants. Preclinical models show that pyrrolidine derivatives reduce depressive-like behaviors in rodents by 40–60%.

Antimicrobial Development

Structural similarities to piperidine-based antimicrobials suggest potential against Gram-positive pathogens. Further studies could optimize MIC values through side chain modifications.

Prodrug Design

Poor aqueous solubility necessitates prodrug strategies. Esterification of the ketone group (e.g., forming a phosphate ester) improves solubility by 10-fold in analogs.

Comparison with Structural Analogs

CompoundStructureKey DifferencesBiological Activity
AM95103Piperidine coreReduced steric hindranceD3 receptor agonism (EC₅₀ = 45 nM)
VC13467834Pyrrolidine + benzyl groupAdditional isopropyl substituentAntimicrobial (MIC = 75 µg/mL)
PubChem CID 66567204 R-configuration at pyrrolidineAltered receptor binding affinityHypothesized neuroprotection

This compound’s dual chiral centers and benzyl-methyl-amino group distinguish it from analogs, potentially offering unique selectivity profiles .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration in rodent models.

  • Target Deconvolution: Use CRISPR screening or proteomics to identify off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Modify the benzyl group to optimize receptor affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator